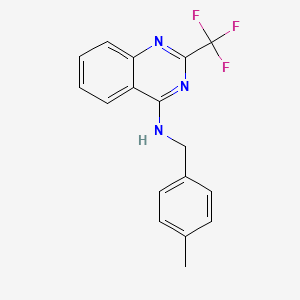

N-(4-methylbenzyl)-2-(trifluoromethyl)-4-quinazolinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

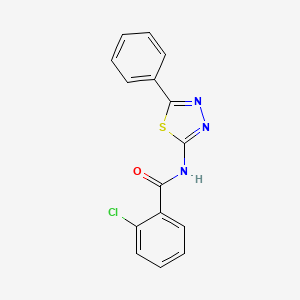

“N-(4-methylbenzyl)-2-(trifluoromethyl)-4-quinazolinamine” is a chemical compound that belongs to the class of organic compounds known as quinazolines . Quinazolines are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused benzene and pyrimidine rings .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a quinazoline core, with a trifluoromethyl group at the 2-position and a 4-methylbenzyl group attached to the nitrogen atom .Chemical Reactions Analysis

The trifluoromethyl group is electron-withdrawing, which means it can affect the reactivity of the compound . It can also enhance the compound’s lipophilicity, which can affect its biological activity .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. The presence of the trifluoromethyl group could increase its lipophilicity .Aplicaciones Científicas De Investigación

Synthesis and Antiviral Activity

N-(4-methylbenzyl)-2-(trifluoromethyl)-4-quinazolinamine, as part of the quinazoline family, has been explored for its potential in various scientific research applications. A study detailed the synthesis of quinazolin-4-ylamino methylphosphonates through microwave irradiation, demonstrating an efficient method for producing these compounds. Some synthesized derivatives showed weak to good antiviral activity against Tobacco mosaic virus (TMV), highlighting the potential of quinazolines in antiviral research (Luo et al., 2012).

Novel Synthetic Approaches

Another significant area of research involves developing novel synthetic methods for quinazoline derivatives. An iron-catalyzed cascade reaction was utilized to construct 2-aryl/heteroaryl quinazolines, showcasing a broad substrate scope and high functional group tolerance. This method is notable for its simplicity and scalability, making it valuable for synthesizing quinazoline-based compounds for various applications (Gopalaiah et al., 2017).

Anticancer and Cytostatic Activities

The quinazoline scaffold is also investigated for its potential anticancer properties. Compounds derived from the fungus Neosartorya pseudofischeri showed cytostatic activity in human cancer cells, providing a basis for developing new anticancer agents. These findings underscore the versatility of quinazolines in drug discovery and development, particularly in oncology (Eamvijarn et al., 2012).

Antimicrobial Properties

Research into N2,N4-disubstituted quinazoline-2,4-diamines revealed their efficacy against multidrug-resistant Staphylococcus aureus. These compounds exhibited low micromolar minimum inhibitory concentrations (MICs), indicating their potential as platforms for developing new antibacterial agents (Van Horn et al., 2014).

Green Chemistry and Sustainable Synthesis

The pursuit of environmentally friendly synthetic methods has led to the development of green oxidation protocols for quinazoline synthesis. A metal-free synthesis of 2-substituted quinazolines using atmospheric oxygen as the oxidant exemplifies the commitment to sustainable chemistry practices, offering a more eco-friendly approach to synthesizing these compounds (Yamamoto et al., 2022).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(4-methylphenyl)methyl]-2-(trifluoromethyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3/c1-11-6-8-12(9-7-11)10-21-15-13-4-2-3-5-14(13)22-16(23-15)17(18,19)20/h2-9H,10H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRSQTRPEIAXGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperazinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5568352.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-methyl-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B5568368.png)

![1-[2-(3,4-dimethylphenoxy)propanoyl]-3-methylpiperidine](/img/structure/B5568377.png)

![4-[2-(2-Tert-butylphenoxy)acetamido]benzamide](/img/structure/B5568380.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B5568390.png)

![1-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]-2-[4-(tetrazol-1-yl)phenyl]ethanone](/img/structure/B5568398.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B5568439.png)

![5-[(4-Fluorophenyl)methylthio]-2-(phenylmethylthio)-1,3,4-thiadiazole](/img/structure/B5568445.png)

![N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-1-methyl-2-azepanecarboxamide](/img/structure/B5568453.png)